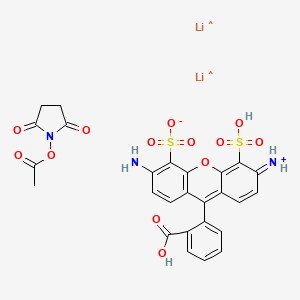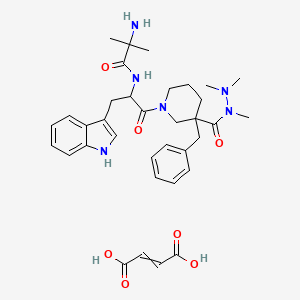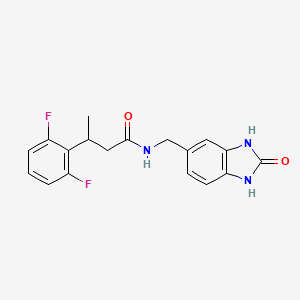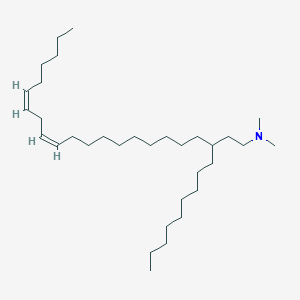
PROTAC AR Degrader-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC AR Degrader-4 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade the androgen receptor (AR). This compound is part of a novel class of therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound is particularly significant in the treatment of prostate cancer, where androgen receptor signaling plays a crucial role in disease progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC AR Degrader-4 involves the conjugation of an androgen receptor ligand, a linker, and an E3 ubiquitin ligase ligand. The process typically starts with the synthesis of the individual components:
Androgen Receptor Ligand: This is often derived from known AR antagonists like enzalutamide.
Linker: A flexible linker is synthesized to connect the AR ligand and the E3 ligase ligand.
E3 Ligase Ligand: This is usually a ligand for the von Hippel-Lindau (VHL) E3 ligase or other suitable ligases.
The final step involves the coupling of these components under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as HPLC and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC AR Degrader-4 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the AR ligand or E3 ligase ligand sites.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the linker and the final coupling step.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products
The major product of these reactions is the fully assembled this compound, which is then purified to remove any side products or unreacted starting materials .
Aplicaciones Científicas De Investigación
PROTAC AR Degrader-4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of androgen receptors in cellular processes.
Medicine: Primarily used in cancer research, particularly for prostate cancer, to degrade androgen receptors and inhibit tumor growth.
Mecanismo De Acción
PROTAC AR Degrader-4 exerts its effects by forming a ternary complex with the androgen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. The degradation of the androgen receptor disrupts its signaling pathway, thereby inhibiting the growth of prostate cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
PROTAC AR Degrader-4 is unique due to its high specificity and potency in degrading the androgen receptor. Unlike traditional AR antagonists, it does not merely inhibit the receptor but actively degrades it, offering a more effective therapeutic strategy for prostate cancer .
Propiedades
Fórmula molecular |
C43H67N3O9 |
|---|---|
Peso molecular |
770.0 g/mol |
Nombre IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C43H67N3O9/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-/m0/s1 |
Clave InChI |
YNDJPWSVYYRNTJ-MEXKHVBFSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |
SMILES canónico |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)


![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)


![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

